(2E)-1-(6-amino-1,3-benzodioxol-5-yl)-3-(3-nitrophenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(6-AMINO-2H-1,3-BENZODIOXOL-5-YL)-3-(3-NITROPHENYL)PROP-2-EN-1-ONE is an organic compound that belongs to the class of benzodioxole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(6-AMINO-2H-1,3-BENZODIOXOL-5-YL)-3-(3-NITROPHENYL)PROP-2-EN-1-ONE typically involves the condensation of 6-amino-2H-1,3-benzodioxole-5-carbaldehyde with 3-nitroacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are commonly used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
The compound could be explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry
In the industrial sector, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(6-AMINO-2H-1,3-BENZODIOXOL-5-YL)-3-(3-NITROPHENYL)PROP-2-EN-1-ONE would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(6-AMINO-2H-1,3-BENZODIOXOL-5-YL)-3-(4-NITROPHENYL)PROP-2-EN-1-ONE
- (2E)-1-(6-AMINO-2H-1,3-BENZODIOXOL-5-YL)-3-(2-NITROPHENYL)PROP-2-EN-1-ONE
Uniqueness
The unique combination of the benzodioxole and nitrophenyl groups in (2E)-1-(6-AMINO-2H-1,3-BENZODIOXOL-5-YL)-3-(3-NITROPHENYL)PROP-2-EN-1-ONE may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved properties.
Properties
Molecular Formula |
C16H12N2O5 |
---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
(E)-1-(6-amino-1,3-benzodioxol-5-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12N2O5/c17-13-8-16-15(22-9-23-16)7-12(13)14(19)5-4-10-2-1-3-11(6-10)18(20)21/h1-8H,9,17H2/b5-4+ |
InChI Key |
ZALANPDWQAPIPG-SNAWJCMRSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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